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molecular formula C10H18O B8590160 7-Octen-1-ol, 7-methyl-3-methylene- CAS No. 73945-79-6

7-Octen-1-ol, 7-methyl-3-methylene-

Cat. No. B8590160
M. Wt: 154.25 g/mol
InChI Key: KNBNDCBHTQFHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04264518

Procedure details

2.1 Grams (10.0 mmol) of the above complex is suspended in 15 ml of dry ether, and 12 ml of dimethyl sulfide is added under nitrogen. The resulting solution is cooled to -60° and another 14 ml of dimethyl suflide is added to dissolve the precipitate that forms. The Grignard reagent (24 ml, 9.6 mmol) from B above is added at -60° over 5 min and the reaction is stirred at -45° for 2 hr. Trimethylsilyl 3-butynyl ether (1.4 g, 9.8 mmol) (preparation follows) in ether/pentane (5 ml/30 ml) is added at -45°; the mixture is allowed to warm to -25° with stirring for several hours. The reaction is then poured into a pre-cooled (<-10°) solution of HCl/sat. NH4Cl, allowed to warn to RT and stirred overnight. The reaction is worked up by water and extraction with ether (2×). The ether phases are combined, washed with sat (NH4)2SO4, water and brine, filtered and solvent removed to give 7-methyl-3-methylene-7-octen-1ol.
[Compound]
Name
above complex
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
ether pentane
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CSC.[CH2:4]([O:8][Si](C)(C)C)[CH2:5][C:6]#[CH:7].Cl.[NH4+].[Cl-].[CH3:16]COCC.[CH3:21][CH2:22][CH2:23][CH2:24][CH3:25]>CCOCC>[CH3:21][C:22](=[CH2:16])[CH2:23][CH2:24][CH2:25][C:6](=[CH2:7])[CH2:5][CH2:4][OH:8] |f:3.4,5.6|

Inputs

Step One
Name
above complex
Quantity
10 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
CSC
Step Three
Name
Grignard reagent
Quantity
24 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1.4 g
Type
reactant
Smiles
C(CC#C)O[Si](C)(C)C
Name
ether pentane
Quantity
5 mL
Type
reactant
Smiles
CCOCC.CCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred at -45° for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled to -60°
ADDITION
Type
ADDITION
Details
another 14 ml of dimethyl suflide is added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate that forms
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -25°
STIRRING
Type
STIRRING
Details
with stirring for several hours
ADDITION
Type
ADDITION
Details
The reaction is then poured into
CUSTOM
Type
CUSTOM
Details
to warn to RT
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction is worked up by water and extraction with ether (2×)
WASH
Type
WASH
Details
washed with sat (NH4)2SO4, water and brine
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CCCC(CCO)=C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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